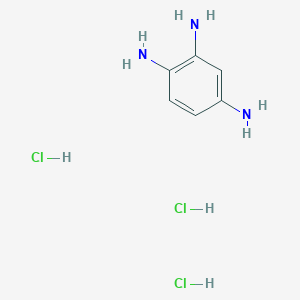
1-(difluoromethyl)-1H-indol-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-1H-indol-7-amine is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. The presence of the difluoromethyl group in this compound imparts unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(difluoromethyl)-1H-indol-7-amine typically involves the introduction of the difluoromethyl group into the indole structure. One common method is the late-stage difluoromethylation, which can be achieved through various synthetic routes:
Electrophilic Difluoromethylation: This method involves the use of electrophilic difluoromethylating agents such as ClCF₂H. The reaction is typically carried out in the presence of a base and a suitable solvent.
Nucleophilic Difluoromethylation: This approach uses nucleophilic difluoromethylating reagents like TMSCF₂H (trimethylsilyl difluoromethyl) in the presence of a catalyst.
Radical Difluoromethylation: This method employs radical initiators to generate difluoromethyl radicals, which then react with the indole substrate.
Industrial production methods often involve continuous flow processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(Difluoromethyl)-1H-indol-7-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The difluoromethyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include bases, acids, and catalysts like palladium or copper. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Difluoromethyl)-1H-indol-7-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a bioisostere for amine groups.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: The compound is used in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-1H-indol-7-amine involves its interaction with various molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to biological targets. The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-(Difluoromethyl)-1H-indol-7-amine can be compared with other similar compounds, such as:
1-(Trifluoromethyl)-1H-indol-7-amine: This compound has a trifluoromethyl group instead of a difluoromethyl group, leading to different chemical properties and reactivity.
1-(Methyl)-1H-indol-7-amine: The presence of a methyl group instead of a difluoromethyl group results in different lipophilicity and hydrogen bonding capabilities.
1-(Chloromethyl)-1H-indol-7-amine: The chloromethyl group imparts different electronic properties compared to the difluoromethyl group .
The unique properties of this compound, such as its ability to act as a hydrogen bond donor and its bioisosteric properties, make it a valuable compound in various fields of research.
Properties
Molecular Formula |
C9H8F2N2 |
|---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
1-(difluoromethyl)indol-7-amine |
InChI |
InChI=1S/C9H8F2N2/c10-9(11)13-5-4-6-2-1-3-7(12)8(6)13/h1-5,9H,12H2 |
InChI Key |
BESYIEBGZSVQDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)N(C=C2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Amino-N-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide](/img/structure/B11820803.png)





![1-[4-(1H-imidazol-1-yl)phenyl]ethanone oxime](/img/structure/B11820838.png)



![4-{[(3,3-Dimethylbutan-2-yl)amino]methyl}aniline](/img/structure/B11820864.png)


